
4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside is a chemical compound that belongs to the class of glucopyranosides. It is characterized by the presence of a methoxyphenyl group and a benzylidene group attached to a beta-d-glucopyranoside structure. This compound is often used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside typically involves the protection of the hydroxyl groups of glucose followed by the introduction of the methoxyphenyl and benzylidene groups. One common method involves the use of benzaldehyde dimethyl acetal and methoxyphenol in the presence of an acid catalyst to form the benzylidene acetal. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may include steps such as crystallization, filtration, and purification to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in studies related to carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. The benzylidene group provides stability and enhances the binding affinity of the compound to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxyphenyl 3-O-benzyl-4,6-O-benzylidene-beta-d-glucopyranoside
- 4-Methoxyphenyl 2-O-acetyl-3-O-allyl-4,6-O-benzylidene-beta-d-glucopyranoside
- 4-Methoxyphenyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-beta-d-glucopyranoside
Uniqueness
4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside is unique due to its specific structural arrangement, which provides distinct chemical and biological properties. The presence of both methoxyphenyl and benzylidene groups enhances its stability and reactivity, making it a valuable compound in various research applications .
Eigenschaften
Molekularformel |
C20H22O7 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
(4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
InChI |
InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18-,19?,20-/m1/s1 |
InChI-Schlüssel |
YHRLBNMWLPNUFF-YMUIMLINSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



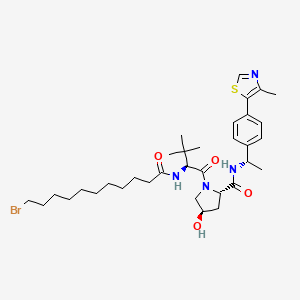
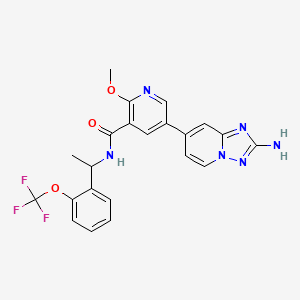
![4-Methoxy-6-[2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-one](/img/structure/B12429481.png)
![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)

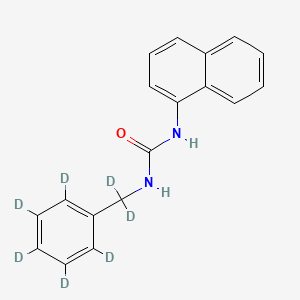
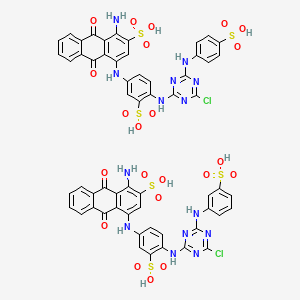

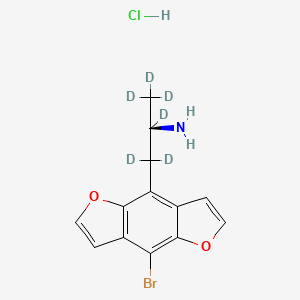
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)
![2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
